2-Amino-5-methyl-4-phenylthiazole

Overview

Description

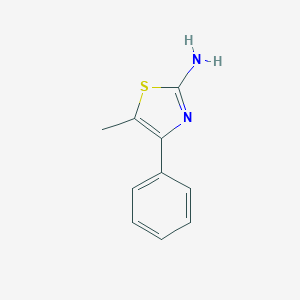

2-amino-5-methyl-4-phenyl-Thiazole is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds. The thiazole ring consists of three carbon atoms, one sulfur atom, and one nitrogen atom, forming a five-membered ring structure .

Mechanism of Action

Target of Action

2-Amino-5-methyl-4-phenylthiazole, also known as 5-Methyl-4-phenyl-1,3-thiazol-2-amine, is a synthetic intermediate useful for pharmaceutical synthesis . This compound is part of a class of heterocyclic ring systems that possess a broad pharmacological spectrum . It has been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Mode of Action

It is known that 2-aminothiazole derivatives, to which this compound belongs, have been used in the development of anticancer drugs such as dasatinib and alpelisib . These drugs work by inhibiting multiple enzyme targets such as EGFR/VGFER kinase .

Biochemical Pathways

Given its inhibitory activity against various cancerous cell lines, it can be inferred that this compound likely interacts with pathways involved in cell proliferation and survival .

Result of Action

The result of the action of this compound is the inhibition of cell proliferation in various cancerous cell lines . This suggests that the compound may induce cell cycle arrest or apoptosis, although the exact molecular and cellular effects require further investigation.

Biochemical Analysis

Biochemical Properties

It is known that the 2-aminothiazole scaffold, to which this compound belongs, has broad pharmacological spectrum . It is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .

Cellular Effects

Different 2-aminothiazole analogs have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Molecular Mechanism

It is known that 2-aminothiazole derivatives can prevent the interaction of certain proteins in cancer cells .

Temporal Effects in Laboratory Settings

It is known that 2-aminothiazole derivatives can inhibit cell proliferation in a concentration and time-dependent manner .

Dosage Effects in Animal Models

It is known that 2-aminothiazole derivatives can exhibit potent anticancer activity in animal models .

Metabolic Pathways

It is known that 2-aminothiazole derivatives can interact with various enzymes and cofactors .

Transport and Distribution

It is known that 2-aminothiazole derivatives can interact with various transporters and binding proteins .

Subcellular Localization

It is known that 2-aminothiazole derivatives can be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-amino-5-methyl-4-phenyl-Thiazole can be synthesized through various methods. One common method involves the condensation of thiourea with an alpha-halo ketone. Another method includes the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform . Additionally, a one-pot three-component cascade cyclization of enaminones, cyanamide, and elemental sulfur provides 2-amino-5-acylthiazoles in good yields .

Industrial Production Methods

Industrial production methods for 2-amino-5-methyl-4-phenyl-Thiazole typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-methyl-4-phenyl-Thiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of reactive sites on the thiazole ring.

Common Reagents and Conditions

Oxidizing Agents: Nitric acid, sulfuric acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

2-amino-5-methyl-4-phenyl-Thiazole has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.

Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.

Comparison with Similar Compounds

Similar Compounds

- 2-amino-5-methylthiazole

- 2-amino-4-phenylthiazole

- 2-amino-5-phenylthiazole

Uniqueness

2-amino-5-methyl-4-phenyl-Thiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its combination of amino, methyl, and phenyl groups makes it a versatile compound with a wide range of applications in various fields .

Biological Activity

2-Amino-5-methyl-4-phenylthiazole (AMPT) is a heterocyclic compound that belongs to the thiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of AMPT, focusing on its anticancer, antimicrobial, and other pharmacological properties, supported by relevant case studies and research findings.

Overview of this compound

AMPT is characterized by its thiazole ring structure, which includes nitrogen and sulfur atoms. This compound serves as a synthetic intermediate in pharmaceutical synthesis and has been identified as a potential scaffold for developing various therapeutic agents. Its significance arises from its ability to interact with multiple biological pathways, making it a candidate for drug discovery in several therapeutic areas.

Anticancer Activity

Mechanism of Action

Research indicates that AMPT and its derivatives exhibit significant anticancer properties by inhibiting cell proliferation across various cancer cell lines. The mechanism involves the disruption of critical cellular processes such as apoptosis and cell cycle regulation. For instance, studies have shown that AMPT can inhibit the proliferation of human cancer cell lines including breast (T47D), colorectal (Caco-2), and lung (A549) cancers, often displaying nanomolar potency .

Case Studies

- Zhang et al. (2021) synthesized several AMPT derivatives and evaluated their antiproliferative activity against various cancer cell lines. One derivative demonstrated an IC50 value of 2.01 µM against HT29 cells, indicating strong growth inhibition .

- El-Subbagh et al. reported that certain AMPT derivatives significantly reduced the S phase population in A2780 ovarian cancer cells while increasing apoptosis rates, highlighting their potential as effective anticancer agents .

- Millet et al. explored novel AMPT derivatives against sensitive and resistant cancer cells, noting that some compounds exhibited high selectivity towards cancer cells with minimal toxicity to normal cells .

Antimicrobial Activity

AMPT has also been investigated for its antimicrobial properties. The compound exhibits activity against a variety of pathogenic microorganisms, including bacteria and fungi.

Research Findings

- Palladium(II) Complexes : Newly synthesized palladium(II) complexes containing AMPT were tested against multiple bacterial strains, showing selective antimicrobial activity with minimum inhibitory concentrations (MICs) indicating effectiveness against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .

- Antibiofilm Activity : Recent studies highlighted the ability of AMPT derivatives to inhibit biofilm formation in bacterial strains, which is crucial for treating persistent infections .

Pharmacological Properties

AMPT's broad pharmacological spectrum includes potential applications beyond anticancer and antimicrobial activities:

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro.

- Neuroprotective Properties : Preliminary studies suggest that AMPT may protect neuronal cells from oxidative stress-induced damage.

- Antidiabetic Activity : Certain analogs have been evaluated for their ability to modulate glucose metabolism, indicating potential use in diabetes management .

Properties

IUPAC Name |

5-methyl-4-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-7-9(12-10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXQOROHFFYFMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60184734 | |

| Record name | Thiazole, 2-amino-5-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30709-67-2 | |

| Record name | 5-Methyl-4-phenyl-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30709-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-phenyl-5-methylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030709672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 30709-67-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiazole, 2-amino-5-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-4-phenyl-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4-PHENYL-5-METHYLTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE89AC2WOO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-Amino-5-methyl-4-phenylthiazole interact with metal ions and what are the potential implications of this interaction?

A1: this compound acts as a ligand, donating a pair of electrons from its nitrogen atom to form a coordinate bond with metal ions like Platinum(II/IV) [] and Palladium(II) []. This interaction leads to the formation of metal complexes with distinct properties compared to the free ligand or the metal ion alone. These complexes have shown promising results in preliminary studies for potential applications as antimicrobial and anticancer agents [].

Q2: What spectroscopic techniques were employed to characterize the this compound complexes and what structural information do they provide?

A2: The characterization of this compound complexes involved techniques like infrared (IR) spectroscopy, 1H NMR, and 13C NMR spectroscopy [, ]. IR spectroscopy helps identify specific functional groups present in the complex and their vibrational modes. 1H NMR and 13C NMR provide information about the number and types of hydrogen and carbon atoms present in the molecule and their electronic environment, ultimately confirming the structure of the synthesized complexes.

Q3: What were the findings related to the antimicrobial activity of this compound and its metal complexes?

A3: Studies have shown that both the free ligand and its Palladium(II) complexes exhibit antimicrobial activity []. Interestingly, the complexes displayed enhanced activity against specific bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, compared to the free ligand and even surpassed the efficacy of the positive control used in the study. This highlights the potential of metal complexation in improving the biological activity of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.